1-(4-Bromobenzyl)azetidine
Overview
Description
1-(4-Bromobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a bromobenzyl group attached to the azetidine ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)azetidine can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding azetidine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), aprotic solvents (dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution: Various substituted azetidines depending on the nucleophile used.
Oxidation: Azetidinones.
Reduction: Reduced azetidine derivatives.
Scientific Research Applications
1-(4-Bromobenzyl)azetidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties and metabolic stability.
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the bromobenzyl group.
1-Benzylazetidine: Similar structure but lacks the bromine atom in the benzyl group.
4-Bromoazetidine: Contains a bromine atom directly attached to the azetidine ring instead of the benzyl group.
Uniqueness: 1-(4-Bromobenzyl)azetidine is unique due to the presence of both the azetidine ring and the bromobenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSQPNCKCZXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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